![molecular formula C27H21N3O5S B2664539 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-52-9](/img/structure/B2664539.png)
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a naphthalen-2-yloxy group, an acetamido group, and a dihydrothieno[3,4-d]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:
Formation of the Thienopyridazine Core: The initial step involves the construction of the thienopyridazine core. This can be achieved through a cyclization reaction between a suitable thieno compound and a hydrazine derivative under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced via an etherification reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the naphthalen-2-ol, followed by reaction with an appropriate alkyl halide.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction. This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalen-2-yloxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and ester groups. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings can enhance their performance characteristics, such as durability, thermal stability, or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features enable it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(2-(phenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-(2-(benzyloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Compared to similar compounds, Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the naphthalen-2-yloxy group. This group can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy and selectivity in various applications.
Biologische Aktivität
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has attracted interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C28H20F3N3O5S, with a molecular weight of approximately 517.53 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is significant for its biological interactions. The presence of functional groups such as ethyl ester and acetamido moieties enhances its reactivity and potential biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Adenosine A1 Receptor Modulation : This compound has been shown to act as a modulator of adenosine A1 receptors. These receptors are involved in numerous physiological processes, including cardiac function and neurotransmission. The modulation of these receptors could lead to therapeutic applications in cardiovascular diseases and neurological disorders.
- Anticancer Properties : Preliminary studies suggest that related compounds within the thienopyridazine class exhibit anticancer activities. The structural similarity may indicate that Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl can also influence cancer cell proliferation or apoptosis pathways.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various cellular processes and may provide a basis for further pharmacological exploration.
While the precise mechanisms of action for Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl are not fully elucidated, it is hypothesized that its biological activity may stem from interactions with target proteins or enzymes. The presence of electron-withdrawing groups like trifluoromethyl may enhance binding affinity to target sites, potentially leading to increased efficacy in therapeutic applications .
Synthesis
The synthesis of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl involves multi-step organic reactions:
- Formation of Thieno[3,4-d]pyridazine Framework : This step typically involves cyclization reactions that create the core structure.
- Functionalization : Subsequent steps introduce the naphthalen-2-yloxy and acetamido groups through nucleophilic substitutions and acylation reactions.
The optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .
Case Study 1: Anticancer Activity
In a study examining derivatives of thienopyridazines, compounds similar to Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the core structure can enhance anticancer activity, warranting further investigation into this specific compound's potential .
Case Study 2: Receptor Modulation
Another investigation focused on the modulation of adenosine receptors by thienopyridazine derivatives revealed promising results in terms of receptor affinity and selectivity. This research supports the hypothesis that Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo could similarly influence adenosine receptor pathways, providing a potential avenue for therapeutic development in neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-2-34-27(33)24-21-16-36-25(23(21)26(32)30(29-24)19-10-4-3-5-11-19)28-22(31)15-35-20-13-12-17-8-6-7-9-18(17)14-20/h3-14,16H,2,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOFYGFNYGQENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.